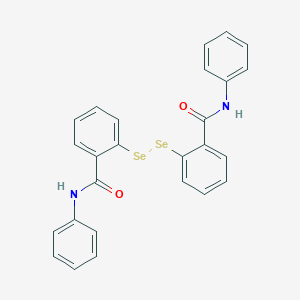
Ebselen diselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebselen diselenide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of ebselen, a seleno-organic compound that has been extensively studied for its antioxidant and anti-inflammatory properties. Ebselen diselenide has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of ebselen diselenide is not well understood. It is believed to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Ebselen diselenide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, ebselen diselenide has been shown to have neuroprotective properties by inhibiting apoptosis and reducing oxidative stress in neurons.
Biochemische Und Physiologische Effekte
Ebselen diselenide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidneys. Ebselen diselenide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ebselen diselenide has several advantages for lab experiments. It is stable and easy to synthesize, making it a cost-effective compound for research. Additionally, ebselen diselenide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research.
However, ebselen diselenide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of ebselen diselenide is not well understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on ebselen diselenide. One potential direction is to study its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to understand the mechanism of action of ebselen diselenide and to identify potential targets for its therapeutic effects. Finally, more research is needed to optimize the synthesis method of ebselen diselenide and to improve its solubility for use in various experiments.
Conclusion
In conclusion, ebselen diselenide is a promising seleno-organic compound that has potential therapeutic applications. It has shown antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in various diseases. Ebselen diselenide can be synthesized using various methods and has several advantages and limitations for lab experiments. Future research on ebselen diselenide should focus on understanding its mechanism of action and optimizing its synthesis and solubility for use in various experiments.
Synthesemethoden
Ebselen diselenide can be synthesized using various methods, including the reaction of ebselen with selenium powder, reaction of ebselen with diselenide, and reaction of ebselen with selenourea. The most common method involves the reaction of ebselen with selenium powder in the presence of a catalyst. The reaction yields ebselen diselenide as a yellow solid.
Wissenschaftliche Forschungsanwendungen
Ebselen diselenide has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Ebselen diselenide has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
106663-84-7 |
|---|---|
Produktname |
Ebselen diselenide |
Molekularformel |
C26H20N2O2Se2 |
Molekulargewicht |
550.4 g/mol |
IUPAC-Name |
N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]diselanyl]benzamide |
InChI |
InChI=1S/C26H20N2O2Se2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
InChI-Schlüssel |
FTRFOFPAMKYZPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Andere CAS-Nummern |
106663-84-7 |
Synonyme |
2,2-diselenobis(N-phenylbenzamide) bis(2-(N-phenylcarboxamido)phenyl)diselenide BPCPDS DiEbs ebselen diselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



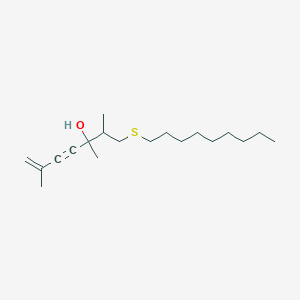
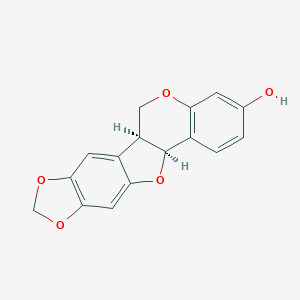
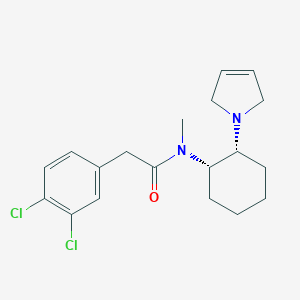
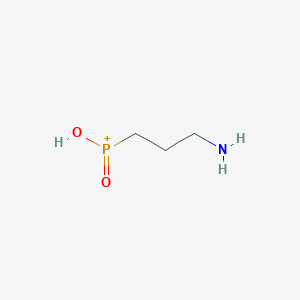
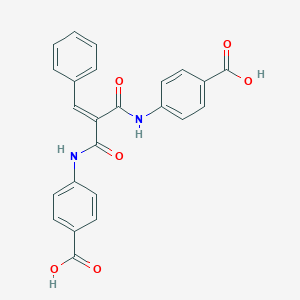
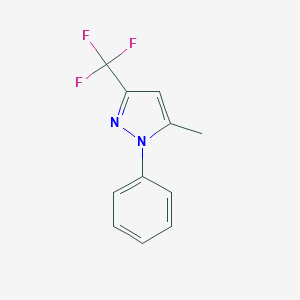
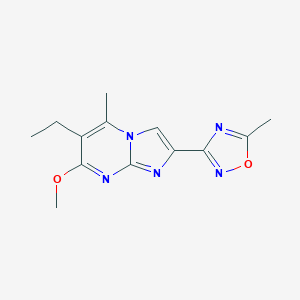
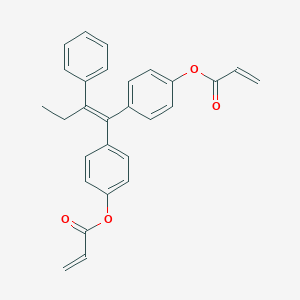
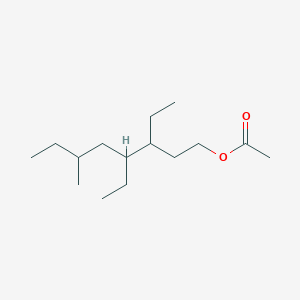
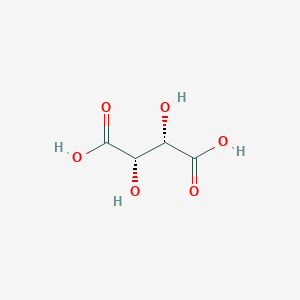
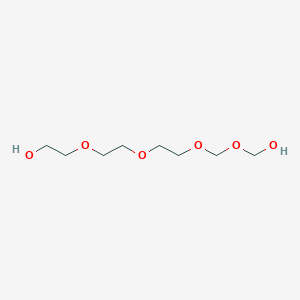
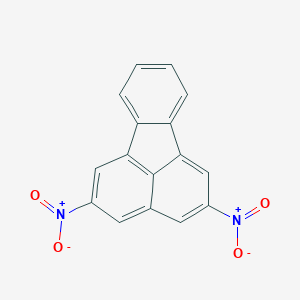
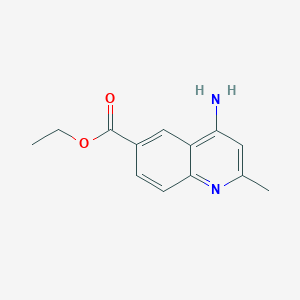
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)